molecular formula C10H9ClN2O2 B14744502 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-

Cat. No.: B14744502
M. Wt: 224.64 g/mol
InChI Key: WKJVMQFRKWNQFX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 6, a methyl group at position 4, and an acetic acid moiety at position 2. The compound is of interest in medicinal chemistry for its structural similarity to bioactive pyrrolopyridine derivatives, which are often explored as kinase inhibitors or anti-inflammatory agents .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H9ClN2O2/c1-5-2-7(11)13-10-9(5)6(4-12-10)3-8(14)15/h2,4H,3H2,1H3,(H,12,13)(H,14,15)

InChI Key

WKJVMQFRKWNQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By binding to the active site of these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- inhibits their activity, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 6-chloro substitution in the target compound distinguishes it from 4-chloro analogs (e.g., 688782-02-7), which may exhibit altered electronic effects and reactivity in substitution reactions .
  • Methyl vs. Halogen : The 4-methyl group in the target compound likely increases steric bulk compared to halogenated derivatives (e.g., 5912-18-5), influencing binding affinity in biological targets .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClN2O2
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 25067324
  • IUPAC Name : 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. Notably, compounds in this class have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:

  • Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showing significant promise in breast cancer models by inhibiting cell proliferation and inducing apoptosis in 4T1 cells .

Antiparasitic Activity

Research has also explored the antiparasitic properties of related pyrrolo compounds. A study on dihydroquinazolinone derivatives indicated that modifications to the pyrrole structure could enhance activity against malaria parasites by targeting PfATP4, a crucial enzyme for parasite survival . While specific data on the acetic acid derivative is limited, structural similarities suggest potential effectiveness.

The biological mechanisms underlying the activity of 1H-Pyrrolo[2,3-b]pyridine derivatives often involve:

  • Inhibition of Kinases : Targeting FGFRs leads to disrupted signaling pathways that are critical for tumor growth.
  • Metabolic Stability : Modifications to the chemical structure can enhance solubility and stability, improving pharmacokinetic profiles .

Study on FGFR Inhibition

A notable study synthesized several derivatives of 1H-Pyrrolo[2,3-b]pyridine and evaluated their effects on FGFR signaling. The results indicated that:

  • In vitro Tests : Compound 4h significantly inhibited migration and invasion of cancer cells.
  • In vivo Efficacy : Demonstrated reduced tumor growth in mouse models .

Antiparasitic Research

Another investigation focused on optimizing pyrrole-based compounds to improve aqueous solubility and metabolic stability while maintaining antiparasitic activity. The study found that certain modifications led to increased potency against Plasmodium falciparum .

Data Tables

CompoundActivity TypeIC50 (nM)Remarks
4hFGFR Inhibition7 (FGFR1)Potent anticancer agent
9 (FGFR2)Induces apoptosis in breast cancer cells
DihydroquinazolinoneAntiparasiticVariesTargets PfATP4 enzyme

Q & A

Q. What are the established synthetic routes for 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid?

Methodological Answer : The synthesis typically involves multi-step pathways:

  • Cyclocondensation : Cyclocondensation of 2-amino-pyrrole derivatives with active methylene compounds (e.g., malononitrile) in acetic acid with HCl catalysis forms the pyrrolo[2,3-b]pyridine core .
  • Functionalization : Chlorination at position 6 and methylation at position 4 can be achieved via regioselective halogenation (e.g., POCl₃ for chloro) and alkylation (e.g., methyl iodide) .
  • Acetic Acid Sidechain : Ester hydrolysis of intermediates like methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 169030-84-6) under basic conditions yields the acetic acid moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., δ ~2.3 ppm for methyl groups, δ ~7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESIMS m/z 311.1 for related derivatives) .
  • HPLC-PDA : Validates purity (>95%) and monitors reaction progress .

Q. How is the compound purified after synthesis?

Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to isolate crystalline products.
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted precursors.
  • Preparative HPLC : For high-purity requirements (>99%), C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methyl) influence biological activity in kinase inhibition studies?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • The 6-chloro group enhances binding affinity to ATP pockets in kinases (e.g., JAK2 inhibitors) by forming halogen bonds .
    • 4-Methyl improves metabolic stability by reducing oxidative degradation in vivo .
  • Experimental Design :
    • Synthesize analogs with varying substituents (e.g., 6-bromo, 4-ethyl) and test inhibitory potency via enzymatic assays (IC₅₀ values) .

Q. What in vitro models are suitable for evaluating the compound’s antibacterial or anticancer potential?

Methodological Answer :

  • Antibacterial : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in MIC assays. Functionalized triazole derivatives (from hydrazide intermediates) show enhanced activity .
  • Anticancer : Screen against kinase-dependent cancer cell lines (e.g., HeLa, A549) with MTT assays. Compare with control inhibitors (e.g., staurosporine) to validate selectivity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Methodological Answer :

  • Assay Optimization :
    • Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
    • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Data Analysis :
    • Apply statistical tools (e.g., Grubbs’ test) to identify outliers.
    • Cross-reference with structural analogs to discern substituent-specific trends .

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